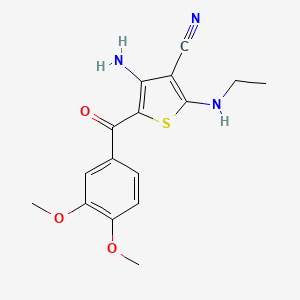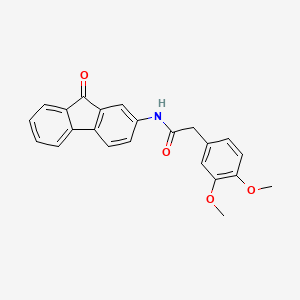![molecular formula C20H24N2O3S B6034635 N-(4-methyl-2-{[2-(4-methylphenyl)-1-pyrrolidinyl]sulfonyl}phenyl)acetamide](/img/structure/B6034635.png)
N-(4-methyl-2-{[2-(4-methylphenyl)-1-pyrrolidinyl]sulfonyl}phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methyl-2-{[2-(4-methylphenyl)-1-pyrrolidinyl]sulfonyl}phenyl)acetamide, also known as MS-275 or entinostat, is a synthetic benzamide derivative that acts as a histone deacetylase inhibitor. Histone deacetylase inhibitors are a class of compounds that have shown potential in the treatment of cancer and other diseases. MS-275 has been extensively studied in the laboratory, and its synthesis, mechanism of action, biochemical and physiological effects, and potential applications have been investigated.
作用機序
N-(4-methyl-2-{[2-(4-methylphenyl)-1-pyrrolidinyl]sulfonyl}phenyl)acetamide acts as a histone deacetylase inhibitor, which means that it prevents the removal of acetyl groups from histones. Histones are proteins that help package DNA in the nucleus of cells. Acetylation of histones is an important regulatory mechanism that affects gene expression. By inhibiting histone deacetylase, N-(4-methyl-2-{[2-(4-methylphenyl)-1-pyrrolidinyl]sulfonyl}phenyl)acetamide promotes the acetylation of histones, which can lead to changes in gene expression and cell differentiation.
Biochemical and Physiological Effects
N-(4-methyl-2-{[2-(4-methylphenyl)-1-pyrrolidinyl]sulfonyl}phenyl)acetamide has been shown to have a variety of biochemical and physiological effects. It can induce apoptosis, or programmed cell death, in cancer cells. It can also promote cell cycle arrest, which can prevent cancer cells from dividing and growing. N-(4-methyl-2-{[2-(4-methylphenyl)-1-pyrrolidinyl]sulfonyl}phenyl)acetamide has been shown to affect the expression of a variety of genes, including those involved in cell proliferation, apoptosis, and angiogenesis.
実験室実験の利点と制限
N-(4-methyl-2-{[2-(4-methylphenyl)-1-pyrrolidinyl]sulfonyl}phenyl)acetamide has several advantages for laboratory experiments. It is a well-characterized compound that has been extensively studied. It has a high degree of selectivity for histone deacetylase, which means that it is less likely to have off-target effects. However, N-(4-methyl-2-{[2-(4-methylphenyl)-1-pyrrolidinyl]sulfonyl}phenyl)acetamide also has some limitations. It can be difficult to work with, as it is a relatively insoluble compound. It can also be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-(4-methyl-2-{[2-(4-methylphenyl)-1-pyrrolidinyl]sulfonyl}phenyl)acetamide. One area of interest is the development of new formulations or delivery methods that can improve its solubility and reduce toxicity. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to N-(4-methyl-2-{[2-(4-methylphenyl)-1-pyrrolidinyl]sulfonyl}phenyl)acetamide treatment. Finally, there is interest in combining N-(4-methyl-2-{[2-(4-methylphenyl)-1-pyrrolidinyl]sulfonyl}phenyl)acetamide with other cancer treatments, such as immunotherapy, to enhance its effectiveness.
合成法
N-(4-methyl-2-{[2-(4-methylphenyl)-1-pyrrolidinyl]sulfonyl}phenyl)acetamide can be synthesized using a multistep process that involves the reaction of 4-methyl-2-nitrophenol with 4-methylphenylmagnesium bromide to form the corresponding ketone. The ketone is then reacted with sodium hydrosulfide to form the corresponding thiol. The thiol is then reacted with N-(chloroacetyl)-4-methylsulfonylaniline to form N-(4-methyl-2-{[2-(4-methylphenyl)-1-pyrrolidinyl]sulfonyl}phenyl)acetamide.
科学的研究の応用
N-(4-methyl-2-{[2-(4-methylphenyl)-1-pyrrolidinyl]sulfonyl}phenyl)acetamide has been extensively studied in the laboratory for its potential in the treatment of cancer and other diseases. It has been shown to have antitumor activity in a variety of cancer cell lines, including breast, prostate, and lung cancer. N-(4-methyl-2-{[2-(4-methylphenyl)-1-pyrrolidinyl]sulfonyl}phenyl)acetamide has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
N-[4-methyl-2-[2-(4-methylphenyl)pyrrolidin-1-yl]sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-14-6-9-17(10-7-14)19-5-4-12-22(19)26(24,25)20-13-15(2)8-11-18(20)21-16(3)23/h6-11,13,19H,4-5,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHLBIYLXSJGMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCN2S(=O)(=O)C3=C(C=CC(=C3)C)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-bromophenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6034554.png)
![1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]pyrrolidine](/img/structure/B6034561.png)
![4-benzyl-1-{3-[1-(5-methoxy-2-furoyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B6034567.png)
![7-(dimethylamino)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6034571.png)

![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(2-phenylethyl)-1-piperidinecarboxamide](/img/structure/B6034577.png)

![3-hydroxy-3-[(isopropylamino)methyl]-1-(2-phenylethyl)-2-piperidinone](/img/structure/B6034603.png)
![[1-(3-furoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B6034607.png)

![4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[1-(1-phenyl-1H-pyrazol-4-yl)ethyl]butanamide](/img/structure/B6034615.png)
![4-[4-(allyloxy)phenyl]-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6034619.png)
![1-cycloheptyl-N-[(5-methyl-3-isoxazolyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6034656.png)
![4-(5-tert-butyl-1H-pyrazol-3-yl)-N-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B6034662.png)